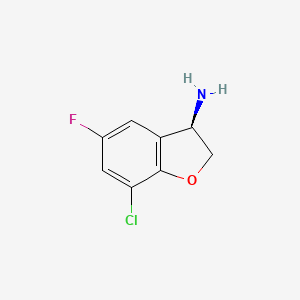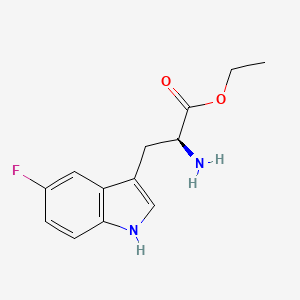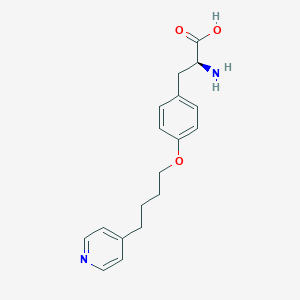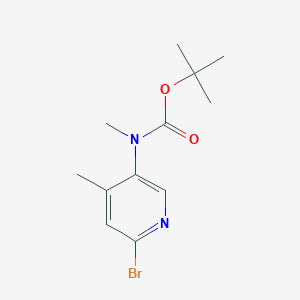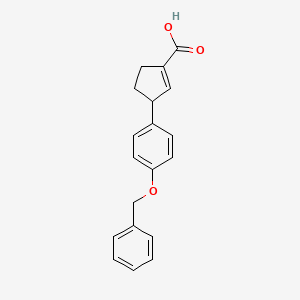
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.35 g/mol . This compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopentene ring with a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)cyclopent-1-ene-1-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenyl)cyclopent-1-ene-1-carboxylic acid: Features a chlorine atom on the phenyl ring.
Uniqueness
The presence of the benzyloxy group in 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized research applications.
Propriétés
Formule moléculaire |
C19H18O3 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C19H18O3/c20-19(21)17-7-6-16(12-17)15-8-10-18(11-9-15)22-13-14-4-2-1-3-5-14/h1-5,8-12,16H,6-7,13H2,(H,20,21) |
Clé InChI |
QIGVUHZNVGOUHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


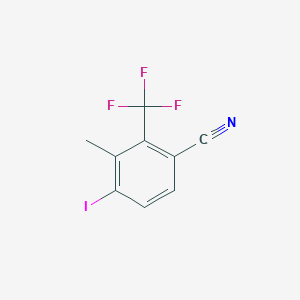

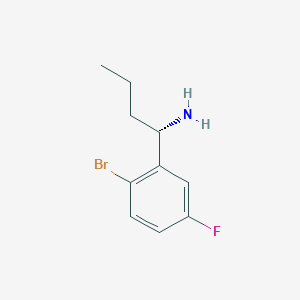
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
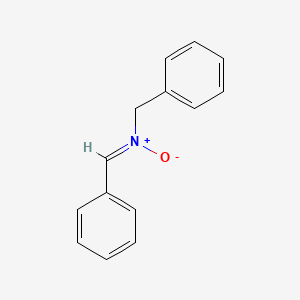
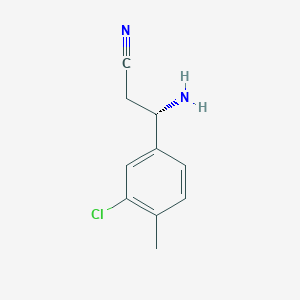
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
